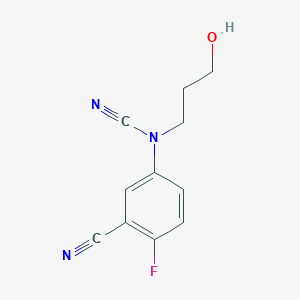
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications, drawing on diverse research findings.
Synthesis
The synthesis of this compound can be achieved through multicomponent reactions. These reactions allow for the efficient assembly of complex molecules with potential pharmaceutical applications. For instance, similar synthetic strategies have been employed to create other active pharmaceutical ingredients, demonstrating the versatility of such approaches in drug development .
Synthetic Route Example
- Starting Materials : 3-Cyano-4-fluorobenzaldehyde and 3-hydroxypropylamine.
- Reagents : Trifluoroacetic acid for deprotection and trimethylsilyl cyanide for the cyanamide formation.
- Yield : The synthetic process typically yields a mixture of diastereomers, which can be further purified.
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors that are crucial in disease pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, it has shown promise in inhibiting proliferation in breast cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Cytotoxicity | Breast Cancer Cells | Inhibition of growth | |
| Enzyme Inhibition | Specific Kinases | Reduced activity | |
| Antiviral Activity | HIV Protease | Inhibition |
Case Study 1: Anti-Cancer Activity
A study conducted on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a potential candidate for further development as an anti-cancer agent.
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of the compound against HIV. Using MT-4 cells, researchers found that it inhibited HIV replication more effectively than some existing therapies, suggesting a new avenue for HIV treatment development .
Research Findings and Implications
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Modifications to its chemical structure have been shown to enhance its biological activity significantly. For instance, introducing additional functional groups can improve binding affinity to target proteins and increase solubility in biological systems.
Future Directions
Given its promising biological profile, future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Toxicology Assessments : To evaluate safety profiles before clinical trials.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
属性
IUPAC Name |
(3-cyano-4-fluorophenyl)-(3-hydroxypropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-11-3-2-10(6-9(11)7-13)15(8-14)4-1-5-16/h2-3,6,16H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIKLBMBGFIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCO)C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













